(4-(Thiazolidine-3-carbonyl)phenyl)boronic acid

描述

(4-(Thiazolidine-3-carbonyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C10H12BNO3S and its molecular weight is 237.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(4-(Thiazolidine-3-carbonyl)phenyl)boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

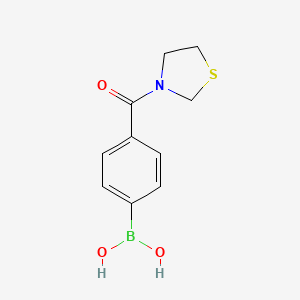

The compound features a thiazolidine ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The presence of the boronic acid group enhances its reactivity and potential for biological interactions. The general structure can be represented as follows:

where the thiazolidine moiety contributes to its unique biological properties.

Anticancer Properties

Recent studies have indicated that boronic acid derivatives, including this compound, exhibit significant anticancer activity. For instance, compounds similar to this compound were tested against various cancer cell lines, showing reduced cell viability in prostate cancer cells while maintaining higher viability in healthy cells. Specifically, at a concentration of 5 µM, cell viability dropped to 33% in cancer cells compared to 71% in healthy cells .

Antimicrobial Activity

The antimicrobial properties of boronic acids have also been investigated. In particular, this compound demonstrated inhibitory effects against common pathogens such as Staphylococcus aureus. Studies reported inhibition zones ranging from 7 to 13 mm, indicating effective antimicrobial action .

Antioxidant Activity

Antioxidant assays have shown that phenylboronic acid derivatives possess significant antioxidant capabilities. The DPPH and ABTS methods were employed to evaluate their activity, revealing that these compounds can scavenge free radicals effectively, comparable to standard antioxidants like α-Tocopherol .

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized various boronic acid derivatives and evaluated their biological activities. Among these, this compound was highlighted for its promising anticancer and antimicrobial properties .

- Mechanistic Insights : Research has indicated that the mechanism of action for these compounds may involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation and survival .

- Comparative Studies : Comparative studies with other boronic acids revealed that structural modifications significantly impact their biological efficacy. For example, changes in substituents on the boronic acid group altered their IC50 values against various targets, suggesting a structure-activity relationship that could be exploited for drug design .

Table 1: Biological Activity Summary of this compound

科学研究应用

Pharmacological Applications

Anticancer Activity

Thiazolidine derivatives, including those containing the boronic acid moiety, have shown significant promise as anticancer agents. They are designed to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with thiazolidine-4-one scaffolds have been reported to exhibit anticancer properties by targeting specific molecular pathways involved in tumor growth and metastasis .

Antidiabetic Potential

Compounds derived from thiazolidines are also explored for their antidiabetic effects. They can enhance insulin sensitivity and regulate glucose levels. Notably, thiazolidinediones (TZDs), a class of drugs that includes pioglitazone, utilize similar structural features and have been effective in managing type 2 diabetes .

Antimicrobial Properties

Research indicates that thiazolidine derivatives possess antimicrobial activity against various pathogens. The incorporation of boronic acid enhances the binding affinity of these compounds to bacterial targets, potentially leading to improved efficacy against resistant strains . Studies have demonstrated that certain derivatives can inhibit bacterial growth by interfering with essential metabolic pathways.

Synthetic Strategies

The synthesis of (4-(Thiazolidine-3-carbonyl)phenyl)boronic acid involves several innovative approaches:

- One-Pot Synthesis : A method utilizing aromatic amines and aldehydes in the presence of mercaptoacetic acid has been reported, yielding high purity products under solvent-free conditions .

- Molecular Docking Studies : In silico studies are employed to predict the binding interactions of synthesized compounds with biological targets, optimizing the design for enhanced activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound derivatives. Modifications at specific positions on the thiazolidine core can significantly influence biological activity:

| Modification Position | Effect on Activity | Example Compounds |

|---|---|---|

| 2 | Enhances anticancer activity | Thiazolidine-4-one derivatives |

| 3 | Improves binding affinity to targets | Boronic acid-containing analogs |

| 4 | Increases insulin sensitization | TZD analogs like pioglitazone |

Case Studies and Research Findings

Several studies highlight the effectiveness of thiazolidine derivatives:

- A study demonstrated that specific thiazolidine-4-one derivatives exhibited strong inhibitory effects on cancer cell lines, suggesting their potential as lead compounds in drug development .

- Research on antimicrobial thiazolidine derivatives indicated promising results against Gram-positive and Gram-negative bacteria, showcasing their potential as new antibiotics .

化学反应分析

Suzuki-Miyaura Coupling

The boronic acid moiety enables cross-coupling reactions with aryl halides. For example:

| Substrate | Catalyst System | Conditions | Yield | Source |

|---|---|---|---|---|

| 4-Bromobenzyl bromide | Pd(PPh₃)₄, K₂CO₃ | MW, 110°C, 60 min | 90% | |

| 5-(4-Bromobenzyl)thiazolidine-2,4-dione | Pd(PPh₃)₄, K₂CO₃ | Toluene/EtOH/H₂O, 110°C | 85–92% |

This reaction forms biaryl linkages critical for drug discovery scaffolds .

Knoevenagel Condensation

The thiazolidine-3-carbonyl group participates in carbonyl-amine condensations:

Example Reaction:

-

Reactants: Thiazolidine-2,4-dione + 4-formylphenylboronic acid

-

Conditions: Piperidine (catalytic), ethanol, reflux (4 hr)

-

Product: (Z)-configured α,β-unsaturated carbonyl derivatives .

Key mechanistic steps:

-

Base-catalyzed enolate formation from thiazolidine-dione.

-

Nucleophilic attack on the aldehyde carbonyl.

Boronic Acid Reactivity

-

Protodeboronation: Occurs under acidic conditions (e.g., NH₄Cl wash) .

-

Coordination Chemistry: Forms reversible covalent bonds with diols and Lewis bases (e.g., Zn²⁺ in enzyme active sites) .

Thiazolidine Ring Modifications

-

Reduction: NaBH₄ selectively reduces the 2,4-dione carbonyl to hemiaminals .

-

Alkylation: 4-Fluorobenzyl bromide reacts at the thiazolidine nitrogen under basic conditions (NaHCO₃/DMF) .

Copper-Catalyzed Click Chemistry

In Huisgen cycloadditions, phenylboronic acid reduces Cu(II) to Cu(I), enabling triazole synthesis:

| Alkyne | Azide | Catalyst (CuSO₄/PhB(OH)₂) | Yield |

|---|---|---|---|

| Phenylacetylene | Benzyl azide | 10 mol% CuSO₄, 20 mol% PhB(OH)₂ | 89% |

No diyne byproducts form under microwave irradiation (125°C, 10 min) .

Enzyme Inhibition

The boronic acid group targets metalloenzymes (e.g., autotaxin):

-

Mechanism: Boron forms a covalent bond with Thr⁰²⁰ oxygen in ATX’s active site (B–O distance: 1.6 Å) .

-

Potency: IC₅₀ values range from 0.015 µM (c-Met kinase) to 3.10 µM (MDA-MB-231 cells) .

Anticancer Activity

Derivatives show cytotoxicity via tubulin polymerization inhibition:

| Compound | Cancer Cell Line (IC₅₀) | Mechanism |

|---|---|---|

| cis-Boronic acid analog | MCF-7 (0.54 µM) | Tubulin destabilization |

| Thiazolidine-2,4-dione hybrids | HepG2 (0.24 µM) | CDK2 inhibition |

Stability and Solubility

-

Hydrolytic Stability: The C–B bond resists hydrolysis at physiological pH .

-

Solubility: Enhanced by polar groups (e.g., 4-hydroxybenzyl) compared to non-boron analogs .

This compound’s dual functionality enables applications in targeted drug design and catalysis. Future research should explore its stereoselective synthesis and in vivo pharmacokinetics.

属性

IUPAC Name |

[4-(1,3-thiazolidine-3-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BNO3S/c13-10(12-5-6-16-7-12)8-1-3-9(4-2-8)11(14)15/h1-4,14-15H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMOBLFQUVHBXKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)N2CCSC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657284 | |

| Record name | [4-(1,3-Thiazolidine-3-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850589-33-2 | |

| Record name | [4-(1,3-Thiazolidine-3-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。